molecular formula C10H18O2 B1619494 2-Methylbutyl 3-methylbutenoate CAS No. 97890-13-6

2-Methylbutyl 3-methylbutenoate

Cat. No.: B1619494
CAS No.: 97890-13-6
M. Wt: 170.25 g/mol
InChI Key: CEVOEEDUEYZGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

2-Methylbutyl 3-methylbutenoate has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of volatile organic compounds.

    Biology: The compound’s presence in natural sources makes it a subject of study in food science and flavor chemistry.

    Medicine: Research into its potential therapeutic properties and its role in metabolic pathways is ongoing.

    Industry: It is widely used in the flavor and fragrance industry to impart fruity and herbaceous notes to products.

Preparation Methods

2-Methylbutyl 3-methylbutenoate can be synthesized through the direct esterification of 2-methylbutanol with isovaleric acid . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.

Chemical Reactions Analysis

2-Methylbutyl 3-methylbutenoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-methylbutanol and isovaleric acid.

    Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, typically in the presence of a catalyst like sodium methoxide.

Mechanism of Action

The mechanism of action of 2-Methylbutyl 3-methylbutenoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell.

Comparison with Similar Compounds

2-Methylbutyl 3-methylbutenoate can be compared with other esters such as:

The uniqueness of this compound lies in its specific combination of fruity and herbaceous notes, making it a valuable compound in the flavor and fragrance industry.

Properties

CAS No.

97890-13-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-methylbutyl 3-methylbut-2-enoate

InChI

InChI=1S/C10H18O2/c1-5-9(4)7-12-10(11)6-8(2)3/h6,9H,5,7H2,1-4H3

InChI Key

CEVOEEDUEYZGMY-UHFFFAOYSA-N

SMILES

CCC(C)COC(=O)C=C(C)C

Canonical SMILES

CCC(C)COC(=O)C=C(C)C

density

0.881-0.891

97890-13-6

physical_description

Colourless liquid;  Floral fruity aroma

Pictograms

Irritant

solubility

Sparingly soluble in water;  soluble in triacetin and propylene glycol
Soluble (in ethanol)

Origin of Product

United States

Synthesis routes and methods

Procedure details

At room temperature under nitrogen in a 500 ml flask, a mixture of 87.3 g of 3,3-dimethylacrylic acid (0.85 mol) and 134.7 g of DL-2-methyl-1-butanol (1.50 mol, 1.75 eq.) and 4.25 g of para-toluene suflonic acid monohydrate (0.024 mol, 0.026 eq.) was treated with 100 ml heptane and then heated at reflux at 90° C. for 14 hours while 15.4 ml (0.85 mol) of H2O was collected in a Dean-Stark trap. The result was an orange solution. The solution was extracted with MTBE/brine (2×350 ml/200 ml brine). The organic layers were washed with NaHCO3 (200 ml saturated solution), brine (200 ml), dried over MgSO4 and concentrated. 205 g of a orange liquid was recovered, which was purified by distillation over a 30 cm plate-column. 131.1 g of a colorless liquid was recovered (bp 58° C./3.5 torr (4.7 bar) 90.5% yield).
Quantity
87.3 g
Type
reactant
Reaction Step One
Quantity
134.7 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
Name
Quantity
15.4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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